Benzeneacetaldehyde, 4-(2-methylpropyl)- Benzeneacetaldehyde, 4-(2-methylpropyl)-
Brand Name: Vulcanchem
CAS No.: 40150-97-8
VCID: VC18157659
InChI: InChI=1S/C12H16O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,8,10H,7,9H2,1-2H3
SMILES:
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

Benzeneacetaldehyde, 4-(2-methylpropyl)-

CAS No.: 40150-97-8

Cat. No.: VC18157659

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetaldehyde, 4-(2-methylpropyl)- - 40150-97-8

Specification

CAS No. 40150-97-8
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name 2-[4-(2-methylpropyl)phenyl]acetaldehyde
Standard InChI InChI=1S/C12H16O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,8,10H,7,9H2,1-2H3
Standard InChI Key HIHWQKNGFIXOTK-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=CC=C(C=C1)CC=O

Introduction

Structural Identity and Nomenclature

Benzeneacetaldehyde, α-(2-methylpropylidene)-, belongs to the class of aromatic aldehydes with an unsaturated side chain. The IUPAC name reflects its structure: a benzene ring attached to an acetaldehyde group (CH3CHO\text{CH}_3\text{CHO}) at the α-position, which is further substituted with a 2-methylpropylidene group (CH2C(CH3)2\text{CH}_2\text{C}(\text{CH}_3)_2) . The compound’s systematic name, 4-methyl-2-phenyl-2-pentenal, emphasizes the pentenal backbone with methyl and phenyl substituents.

The structural conformation is critical to its reactivity. The α,β-unsaturation (conjugated double bond between C2 and C3) facilitates electrophilic additions and Diels-Alder reactions, while the aldehyde group enables nucleophilic attacks. The 2-methylpropylidene substituent introduces steric hindrance, influencing regioselectivity in synthetic pathways .

Synthesis and Industrial Production

The synthesis of benzeneacetaldehyde, α-(2-methylpropylidene)-, typically involves aldol condensation. A proposed route begins with the base-catalyzed reaction between benzaldehyde and 4-methylpent-2-enal, yielding the α,β-unsaturated aldehyde. Alternative methods include Claisen-Schmidt condensation using acetophenone derivatives and propionaldehyde under acidic conditions .

Industrial production remains limited, though its analogs are prevalent in flavor and fragrance industries. For instance, α-methylcinnamaldehyde, a structurally similar compound, is used in perfumery, suggesting potential applications for this derivative .

Physicochemical Properties

Thermodynamic Properties

Key thermodynamic parameters, calculated using Joback’s method, include:

PropertyValueUnitSource
Standard Gibbs Energy (ΔfG°)132.28kJ/mol
Enthalpy of Formation (ΔfH°)-37.91kJ/mol
Enthalpy of Fusion (ΔfusH°)18.54kJ/mol
Enthalpy of Vaporization (ΔvapH°)50.95kJ/mol

The compound’s boiling point is estimated at 552.90 K (279.75°C), with a critical temperature (TcT_c) of 774.00 K . Its octanol-water partition coefficient (logP\log P) of 2.925 indicates moderate lipophilicity, suitable for lipid-mediated transport in biological systems .

Mass Spectrometry

The electron ionization (EI) mass spectrum, archived in the NIST Chemistry WebBook, reveals a base peak at m/zm/z 105, corresponding to the benzyl fragment (C7H7+\text{C}_7\text{H}_7^+). The molecular ion peak (m/zm/z 174) is absent, suggesting facile fragmentation of the aldehyde group .

Gas Chromatography

Retention indices (RI) on polar columns (OV-351) under helium carrier gas report an RI of 1932, consistent with its volatility and polarity .

Chemical Reactivity and Applications

Electrophilic Additions

The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles such as amines and thiols. For example, reaction with ethylenediamine yields Schiff base complexes, which are precursors to heterocyclic compounds .

Pharmaceutical Relevance

Although direct studies on this compound are sparse, structurally related α,β-unsaturated aldehydes exhibit bioactivity. For instance, benzene derivatives with sodium channel inhibitory effects (e.g., BTY in PubMed study ) highlight the therapeutic potential of such scaffolds.

Flavor and Fragrance Industry

The compound’s almond-like aroma, attributed to the benzaldehyde moiety, suggests utility in synthetic flavorants. Its stability under high-temperature conditions makes it suitable for baked goods and processed foods .

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